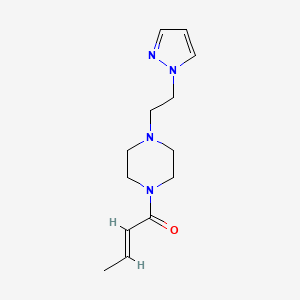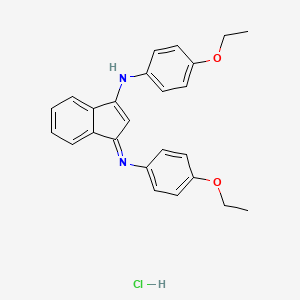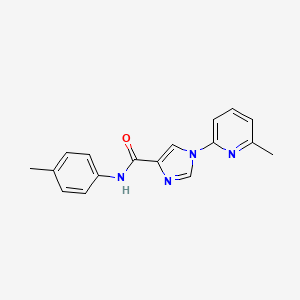
(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one is not fully understood. However, it has been suggested that the compound may act on various receptors, such as the dopamine D2 receptor, adenosine A2A receptor, and serotonin 5-HT1A receptor. The compound may also modulate the activity of various enzymes, such as monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various scientific research studies. The compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have antitumor effects by inhibiting the growth of cancer cells. The compound has also been shown to have anticonvulsant effects by reducing seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one is that it can be easily synthesized in the laboratory using simple and cost-effective methods. The compound is also stable and can be stored for long periods. However, one limitation of this compound is that its mechanism of action is not fully understood, and further studies are needed to explore its full potential.
Direcciones Futuras
There are many future directions for the research on (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one. One future direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another future direction is to investigate its potential use in the treatment of depression and anxiety disorders. Further studies are also needed to explore its mechanism of action and to develop more potent derivatives of this compound.
Métodos De Síntesis
The synthesis of (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one involves the reaction of 1-(4-bromo-but-2-enoyl)-4-(2-aminoethyl)piperazine with 1H-pyrazole-1-carboxylic acid in the presence of a base. The reaction takes place in a solvent, such as dimethylformamide, at a specific temperature and time. The product is then purified using various techniques, such as column chromatography, to obtain pure this compound.
Aplicaciones Científicas De Investigación
(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one has shown potential therapeutic effects in various scientific research studies. It has been investigated for its anti-inflammatory, antitumor, and anticonvulsant properties. The compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. The research on this compound is still in its early stages, and further studies are needed to explore its full potential.
Propiedades
IUPAC Name |
(E)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-2-4-13(18)16-10-7-15(8-11-16)9-12-17-6-3-5-14-17/h2-6H,7-12H2,1H3/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDGLTANTJSDFQ-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCN(CC1)CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCN(CC1)CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2935258.png)
![7-ethoxy-5-(pyridin-4-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2935259.png)




![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2935274.png)
![[(5-Methoxy-1h-indol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)



![9,9-Difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride](/img/structure/B2935279.png)
![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine](/img/structure/B2935280.png)

